(S)-beta-alanopine (S)-beta-alanopine (S)-beta-alanopine is a beta-alanopine. It is an enantiomer of a (R)-beta-alanopine.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1944645
InChI: InChI=1S/C6H11NO4/c1-4(6(10)11)7-3-2-5(8)9/h4,7H,2-3H2,1H3,(H,8,9)(H,10,11)/t4-/m0/s1
SMILES:
Molecular Formula: C6H11NO4
Molecular Weight: 161.16 g/mol

(S)-beta-alanopine

CAS No.:

Cat. No.: VC1944645

Molecular Formula: C6H11NO4

Molecular Weight: 161.16 g/mol

* For research use only. Not for human or veterinary use.

(S)-beta-alanopine -

Specification

Molecular Formula C6H11NO4
Molecular Weight 161.16 g/mol
IUPAC Name (2S)-2-(2-carboxyethylamino)propanoic acid
Standard InChI InChI=1S/C6H11NO4/c1-4(6(10)11)7-3-2-5(8)9/h4,7H,2-3H2,1H3,(H,8,9)(H,10,11)/t4-/m0/s1
Standard InChI Key OAWHMSFCLIYBHE-BYPYZUCNSA-N
Isomeric SMILES C[C@@H](C(=O)O)NCCC(=O)O
Canonical SMILES CC(C(=O)O)NCCC(=O)O

Introduction

Beta-Alanine: The Foundation Compound

Beta-alanine (3-aminopropanoic acid) is a naturally occurring beta amino acid, where the amino group is attached to the β-carbon rather than the α-carbon as in regular alanine . Unlike α-alanine, beta-alanine has no stereocenter . It serves as a key component in several biochemical pathways and has various physiological functions.

Chemical Properties and Structure

Beta-alanine has the molecular formula C₃H₇NO₂ and a molecular weight of 89.0932 . Its IUPAC name is 3-aminopropanoic acid . The chemical structure features an amino group attached to the beta carbon, distinguishing it from alpha-alanine .

Biosynthesis and Metabolism

Beta-alanine is formed in vivo through several pathways:

  • Degradation of dihydrouracil and carnosine

  • Pyrimidine catabolism of cytosine and uracil

  • Industrial production occurs through the reaction of ammonia with β-propiolactone

Under normal conditions, beta-alanine is metabolized into acetic acid . It can also undergo transamination with pyruvate to form malonate-semialdehyde and L-alanine .

Biochemical Functions and Pathways

Enzymatic Transformations

Beta-alanine/alpha-ketoglutarate aminotransferase (BAAT) plays a crucial role in converting beta-alanine to malonyl semialdehyde . This transformation is part of pathways that can lead to the production of 3-hydroxypropionic acid (3-HP) .

Several BAAT sequences have been identified, including those shown in SEQ ID NOS: 3, 5, 7, 9, 11, 13, 16, and 18, with corresponding amino acid sequences in SEQ ID NOS: 4, 6, 8, 10, 12, 14, 17, and 19 .

Metabolic Pathways

Beta-alanine is involved in multiple metabolic pathways:

  • Component of pantothenic acid (vitamin B5), which is part of coenzyme A

  • Constituent of peptides like carnosine and anserine

  • Can act as a neurotransmitter by activating glycine and GABA receptors

Physiological Effects and Clinical Applications

Performance Enhancement

Beta-alanine supplementation has been shown to:

  • Increase carnosine concentration in muscles

Effects on Exercise Performance

Research indicates that beta-alanine supplementation can provide significant benefits for weight lifters and athletes:

EffectPercentage ChangeComparison
Blood lactate reduction47.92%vs. 104.60% in placebo group
Vertical jump height increase6.30%vs. 1.76% in placebo group
VO₂ max reduction16.91%vs. 41.21% in placebo group

These findings from a study with male weight lifters (mean age 23.95±1.23 years) indicate significant performance improvements after ingestion of a single dose of beta-alanine .

Industrial and Biotechnological Applications

Production of 3-Hydroxypropionic Acid

Beta-alanine serves as an intermediate in the production of 3-hydroxypropionic acid (3-HP), which has industrial potential as a building block for various chemicals . The conversion pathway involves:

  • Beta-alanine → Malonyl semialdehyde (via BAAT)

  • Malonyl semialdehyde → 3-HP (via 3-HP dehydrogenase)

Metabolic engineering approaches have been developed to create microorganisms with gene disruptions that couple 3-HP production to growth, allowing for stable and continuous production .

Research and Development Frontiers

Genetic Modifications and Enzyme Engineering

Research into BAAT variants has identified several mutations that can improve enzyme activity:

  • S24T mutation in S. avermitilis BAAT (BAAT1)

  • T83A, S314T, and E348G mutations (BAAT1b)

  • S24T and F113L mutations (BAAT2)

  • S24T, F113L, and A133T mutations (BAAT3)

These engineered enzymes can be used to transform cells to produce malonyl semialdehyde from beta-alanine more efficiently .

Combined Supplementation Approaches

Recent research has explored the combined effects of beta-alanine with other supplements:

  • Beta-alanine and sodium bicarbonate supplementation on 2000m rowing performance in female club-level rowers

  • Synergistic effects between creatine and CarnoSyn beta-alanine, which amplifies their individual benefits for enhanced athletic performance

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